N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide
Description
N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and substituents (methoxy at position 4, nitro at position 3) on the benzamide ring.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYULAVDMWFKBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:
Bromination: The bromine atom is introduced into the phenyl ring via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and a strong acid like hydrochloric acid.
Amidation: The final step involves the formation of the amide bond by reacting the brominated, methoxylated, and nitrated benzene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors, to understand their mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-methoxy-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine, methoxy, and nitro groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- N-(3-bromophenyl)-4-nitrobenzamide (CAS: 99514-87-1): This positional isomer features a nitro group at position 4 and a bromo group at the 3-position of the phenyl ring. Molecular weight (321.13 g/mol) is similar, but the altered substituent positions may lead to distinct reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): In this analog, the bromo substituent is on the benzamide ring, while the phenyl group carries methoxy and nitro groups. Crystallographic data for 4MNB reveal two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds, suggesting similar packing efficiency for the main compound .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :
This derivative features three methoxy groups on the benzamide ring and a bromo group on the para position of the phenyl ring. The increased electron-donating capacity of multiple methoxy groups enhances solubility in polar solvents compared to the main compound. Crystallographic studies highlight N-H···O hydrogen bonds forming chains, a feature likely shared with the main compound due to the presence of nitro and methoxy groups .
Functional Group Variations
N-(3-chlorophenethyl)-4-nitrobenzamide :
Replacing the bromophenyl group with a chlorophenethyl side chain introduces a flexible ethylene spacer. This modification may enhance bioavailability by improving membrane permeability. Synthesis involves 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine, a route adaptable to the main compound’s synthesis .N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :
Substituting nitro with a methyl group reduces electron-withdrawing effects, increasing electron density on the benzamide ring. The methyl group enhances hydrophobicity, while the methoxy group at position 2 (vs. 4 in the main compound) may alter steric interactions. Fluorescence studies of this compound demonstrate pH-dependent behavior, suggesting that the main compound’s nitro group could quench fluorescence via electron withdrawal .
Data Table: Key Structural and Physical Properties
Research Findings and Implications
- Synthetic Routes : The main compound can likely be synthesized via amide coupling between 4-methoxy-3-nitrobenzoyl chloride and 2-bromoaniline, analogous to methods used for N-(3-chlorophenethyl)-4-nitrobenzamide (triethylamine in dichloromethane) .
- Electronic Effects : The nitro group at position 3 in the main compound may increase electrophilicity at the benzamide ring, favoring reactions such as nucleophilic aromatic substitution. In contrast, trimethoxy derivatives exhibit higher electron density, favoring redox reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
